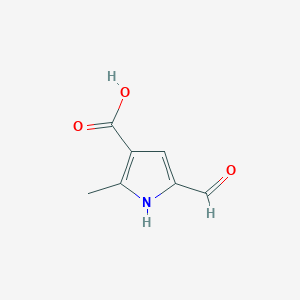

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid

Description

The exact mass of the compound 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-6(7(10)11)2-5(3-9)8-4/h2-3,8H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVWRAVKIZYREQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660330 | |

| Record name | 5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442563-59-9 | |

| Record name | 5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid

Introduction: The Significance of a Versatile Pyrrole Scaffold

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of a variety of pharmacologically active molecules. Its strategic placement of a carboxylic acid, a formyl group, and a methyl group on the pyrrole core makes it an exceptionally valuable intermediate for the construction of complex molecular architectures. Notably, this scaffold is a key component in the synthesis of several targeted cancer therapies, including potent receptor tyrosine kinase (RTK) inhibitors. This guide provides a comprehensive overview of a robust and reliable synthetic pathway to this important molecule, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Strategic Synthetic Approach: A Three-Stage Pathway

The synthesis of 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid is most effectively achieved through a three-stage process. This strategy begins with the construction of the pyrrole ring system, followed by the introduction of the formyl group via electrophilic substitution, and concludes with the hydrolysis of an ester protecting group to yield the final carboxylic acid. This approach allows for a controlled and high-yielding synthesis from readily available starting materials.

Caption: Overall synthetic workflow for 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid.

Stage 1: Construction of the Pyrrole Core - The Knorr Synthesis

The foundation of this synthesis lies in the efficient construction of the 2-methyl-1H-pyrrole-3-carboxylate scaffold. The Knorr pyrrole synthesis is a classic and highly effective method for this purpose, involving the condensation of an α-amino-ketone with a β-ketoester.[1]

Reaction Mechanism of the Knorr Pyrrole Synthesis

The reaction is typically catalyzed by a weak acid and proceeds through the following key steps:

-

Imine Formation: The α-amino-ketone condenses with the β-ketoester to form an imine intermediate.

-

Tautomerization: The imine tautomerizes to an enamine.

-

Cyclization: An intramolecular nucleophilic attack by the enamine nitrogen onto the ketone carbonyl leads to a five-membered ring intermediate.

-

Dehydration: Elimination of a water molecule results in the formation of the aromatic pyrrole ring.

Caption: Simplified mechanism of the Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-methyl-1H-pyrrole-3-carboxylate

This protocol is adapted from established procedures for the Knorr synthesis of substituted pyrroles.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Ethyl acetoacetate | 130.14 | 1.021 | 13.0 g | 0.1 |

| Sodium nitrite | 69.00 | - | 7.6 g | 0.11 |

| Glacial acetic acid | 60.05 | 1.049 | 50 mL | - |

| Zinc dust | 65.38 | - | 13.1 g | 0.2 |

| Ethyl 2-aminoacetoacetate hydrochloride | 167.60 | - | 16.8 g | 0.1 |

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture for 30 minutes.

-

In a separate flask, prepare a suspension of zinc dust and ethyl 2-aminoacetoacetate hydrochloride in glacial acetic acid.

-

Slowly add the previously prepared nitroso compound to the zinc suspension, ensuring the temperature does not exceed 40 °C.

-

After the addition, stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 2-methyl-1H-pyrrole-3-carboxylate as a crystalline solid.

Stage 2: Regioselective Formylation - The Vilsmeier-Haack Reaction

With the pyrrole core in hand, the next critical step is the introduction of the formyl group at the C5 position. The Vilsmeier-Haack reaction is the method of choice for this transformation, offering high yields and excellent regioselectivity on electron-rich aromatic systems like pyrroles.[2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Causality of Regioselectivity

The formylation of 2-substituted pyrroles generally occurs at the C5 position. This regioselectivity is governed by the electronic properties of the pyrrole ring. The nitrogen atom's lone pair of electrons increases the electron density at the α-positions (C2 and C5). With the C2 position already occupied by a methyl group, the electrophilic Vilsmeier reagent preferentially attacks the more accessible and still electron-rich C5 position.

Caption: Key steps in the Vilsmeier-Haack formylation of the pyrrole substrate.

Experimental Protocol: Synthesis of Ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted pyrroles.[4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Ethyl 2-methyl-1H-pyrrole-3-carboxylate | 153.18 | - | 15.3 g | 0.1 |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 11.0 g | 0.15 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 1.645 | 23.0 g | 0.15 |

| Dichloromethane (DCM) | 84.93 | 1.326 | 150 mL | - |

| 10% Sodium Carbonate Solution | - | - | 200 mL | - |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Dissolve ethyl 2-methyl-1H-pyrrole-3-carboxylate in anhydrous dichloromethane (DCM).

-

Add the pyrrole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 4 hours.

-

Cool the reaction mixture in an ice bath and carefully quench by the dropwise addition of a 10% aqueous solution of sodium carbonate.

-

Reflux the mixture for 30 minutes, then cool to room temperature.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate, can be purified by recrystallization from ethanol.

Stage 3: Final Deprotection - Saponification to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions followed by acidification.

Experimental Protocol: Synthesis of 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid

This protocol is adapted from the hydrolysis of a structurally similar compound, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate | 181.19 | 18.1 g | 0.1 |

| Potassium hydroxide (KOH) | 56.11 | 11.2 g | 0.2 |

| Methanol | 32.04 | 100 mL | - |

| Water | 18.02 | 400 mL | - |

| 5N Hydrochloric acid (HCl) | - | As needed | - |

Procedure:

-

In a round-bottom flask, dissolve ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate in a mixture of methanol and water.

-

Slowly add a solution of potassium hydroxide in water with stirring.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the solution to a pH of 3 with 5N hydrochloric acid.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with distilled water and dry under vacuum to yield 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid as a solid.

Characterization and Data

The identity and purity of the final product and its intermediates should be confirmed by standard analytical techniques.

Expected Spectroscopic Data for 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid:

-

¹H NMR: Resonances corresponding to the pyrrole NH proton, the aldehydic proton, the pyrrole ring proton, the methyl protons, and the carboxylic acid proton.

-

¹³C NMR: Signals for the carbonyl carbons of the aldehyde and carboxylic acid, the pyrrole ring carbons, and the methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for the N-H, C=O (aldehyde and carboxylic acid), and C-H bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₇H₇NO₃, MW: 153.14 g/mol ).

Conclusion: A Reliable Pathway to a Key Pharmaceutical Intermediate

The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid. By employing the well-established Knorr pyrrole synthesis and the Vilsmeier-Haack reaction, this key pharmaceutical intermediate can be accessed in good overall yield. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers and drug development professionals to synthesize this valuable compound for their research and development endeavors.

References

- Vertex AI Search. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid.

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Knorr Pyrrole Synthesis. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

-

National Center for Biotechnology Information. (n.d.). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PubMed Central. Retrieved from [Link]

- Rajput, S. S., & Patil, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1234-1245.

-

Name Reactions. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate. PubMed Central. Retrieved from [Link]

-

The Chemistry of Innovation. (2025, October 18). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational, Vibrational Spectroscopic and Quantum Chemical Studies on 5-formyl-1h-pyrrole-2-carboxylic acid: A DFT Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

CORE. (n.d.). 1 Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials M. Manuela M. Raposo,a Ana M. R. C. Sousa,a*. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Single-Base Resolution Analysis of 5-Formyl and 5-Carboxyl Cytosine Reveals Promoter DNA Methylation Dynamics. Retrieved from [Link]

-

MDPI. (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid (CAS No: 442563-59-9) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a pyrrole core functionalized with a carboxylic acid and a formyl group, render it a valuable building block for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the physicochemical properties of 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid, including its structural characteristics, spectral data, and key physical properties. Furthermore, this guide details established methodologies for its synthesis and purification, along with protocols for the experimental determination of its crucial physicochemical parameters. The role of this compound as a versatile intermediate in the development of therapeutic agents, particularly in the synthesis of kinase inhibitors, is also discussed, offering insights for its strategic application in drug design and development programs.

Chemical Identity and Molecular Structure

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole derivative. The core of the molecule is a five-membered aromatic pyrrole ring containing one nitrogen atom. This ring is substituted with a methyl group at the 2-position, a carboxylic acid group at the 3-position, and a formyl (aldehyde) group at the 5-position.

The presence of both a carboxylic acid (a hydrogen bond donor and acceptor) and a formyl group (a hydrogen bond acceptor and a reactive site for further chemical modifications) makes this molecule a highly versatile scaffold in synthetic chemistry. The pyrrole ring itself is a common motif in many pharmaceuticals due to its ability to engage in various biological interactions.

Molecular Formula: C₇H₇NO₃[1]

InChI: 1S/C7H7NO3/c1-4-6(7(10)11)2-5(3-9)8-4/h2-3,8H,1H3,(H,10,11)

InChIKey: IJVWRAVKIZYREQ-UHFFFAOYSA-N

SMILES: CC1=C(C=C(N1)C=O)C(=O)O[1]

Caption: General synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol (Adapted from the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid): [2]

-

Dissolution: The starting material, ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate, is dissolved in a mixture of methanol and water.

-

Hydrolysis: A solution of a strong base, such as potassium hydroxide (KOH), is slowly added to the reaction mixture with stirring. The mixture is then heated to reflux and maintained at this temperature for several hours to ensure complete hydrolysis of the ester.

-

Acidification: After cooling the reaction mixture to room temperature, it is acidified by the dropwise addition of a strong acid, such as hydrochloric acid (HCl), until the pH reaches approximately 3. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.

-

Isolation: The solid precipitate is collected by filtration.

-

Purification: The collected solid is washed with distilled water to remove any remaining salts and impurities.

-

Drying: The purified product is dried under vacuum to yield the final 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid.

The purity of the synthesized compound should be verified using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as well as by determining its melting point.

Experimental Protocols for Physicochemical Characterization

To ensure the identity and purity of synthesized 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid and to fully characterize its properties, the following experimental protocols are recommended.

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting point range suggests a pure compound.

-

Apparatus: Digital melting point apparatus.

-

Procedure:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate, and the temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded.

-

Spectroscopic Analysis

Spectroscopic data provides unambiguous confirmation of the chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons and their neighboring environments. Expected signals would include a singlet for the methyl protons, a singlet for the pyrrole C-H proton, a singlet for the NH proton, a singlet for the aldehyde proton, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present. Characteristic absorption bands would be expected for the N-H stretch of the pyrrole, the C=O stretch of the carboxylic acid and the aldehyde, and the O-H stretch of the carboxylic acid.

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure.

Caption: Workflow for the spectroscopic analysis of the title compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH, which is vital for predicting its behavior in biological systems.

-

Principle: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a pH meter. The pKa can be determined from the midpoint of the titration curve.

-

Procedure:

-

A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility in pure water is low).

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of NaOH, added in small increments.

-

The pH is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point.

-

Determination of Solubility

Solubility is a key determinant of a drug's absorption and bioavailability.

-

Method: Shake-flask method.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered or centrifuged to remove the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Applications in Drug Discovery and Development

Pyrrole-containing compounds are ubiquitous in medicinal chemistry and are components of numerous approved drugs. 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid, and its close analogs, are particularly important as intermediates in the synthesis of a class of anticancer drugs known as tyrosine kinase inhibitors (TKIs).

The closely related compound, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is a key intermediate in the synthesis of Sunitinib, a multi-targeted TKI used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The formyl group of these pyrrole derivatives serves as a chemical handle for coupling with an oxindole moiety, a common pharmacophore in many TKIs.

While specific examples for 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid are less documented, its structural similarity to the key intermediate of Sunitinib strongly suggests its potential as a building block for the synthesis of novel kinase inhibitors and other targeted therapies. Researchers can utilize this scaffold to explore new chemical space and develop next-generation therapeutics. The strategic placement of the methyl, formyl, and carboxylic acid groups allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Safety Information

Based on available data, 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * GHS Pictogram: GHS07 (Exclamation mark). * Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid is a valuable heterocyclic building block with significant potential in drug discovery and development. Its well-defined physicochemical properties and versatile chemical functionality make it an attractive starting material for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This technical guide has provided a comprehensive overview of its properties, synthesis, and analytical characterization, offering a valuable resource for researchers and scientists working in the field of medicinal chemistry. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in the development of novel therapeutic agents.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid: A Comprehensive Overview. Retrieved from [Link]

-

Hangzhou Alltech Industrial Co., Ltd. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-formyl-2-methyl-1h-pyrrole-3-carboxylic acid. Retrieved from [Link]

- Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9.

-

PubChemLite. (n.d.). Ethyl 5-formyl-2-methyl-1h-pyrrole-3-carboxylate. Retrieved from [Link]

Sources

The Pursuit of Pyrrole Carboxylic Acids: A Technical Guide to Discovery, Isolation, and Characterization

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the discovery and isolation of novel pyrrole carboxylic acids. This document emphasizes the rationale behind experimental choices, ensuring a robust and scientifically sound approach to identifying and characterizing these valuable heterocyclic compounds.

Introduction: The Significance of the Pyrrole Carboxylic Acid Scaffold

Pyrrole carboxylic acids represent a privileged scaffold in medicinal chemistry and natural product science. This heterocyclic motif is a key structural component in a wide array of biologically active molecules, exhibiting diverse pharmacological activities including anti-inflammatory, analgesic, antibacterial, and enzyme inhibitory properties.[1][2][3][4][5] The inherent versatility of the pyrrole ring, coupled with the ionizable carboxylic acid group, provides a molecular framework ripe for therapeutic intervention and novel drug design. This guide will navigate the intricate journey from initial discovery through to the rigorous process of isolation and structural elucidation.

Part 1: Strategies for the Discovery of Novel Pyrrole Carboxylic Acids

The quest for novel pyrrole carboxylic acids can be broadly categorized into two primary approaches: the exploration of nature's chemical diversity and the ingenuity of synthetic chemistry.

Mining Natural Sources: A Reservoir of Bioactive Compounds

Nature remains a prolific source of complex and unique chemical structures. Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which are closely related to pyrrole carboxylic acids, have been isolated from a multitude of natural sources, including fungi, plants, and microorganisms.[6]

-

Marine Environments: Marine sponges of the genus Agelas are a particularly rich source of pyrrole alkaloids, many of which feature the pyrrole-2-carboxamide moiety.[7] The exploration of marine bacteria, such as Pelomonas puraquae, has also yielded simple yet bioactive compounds like pyrrole-2-carboxylic acid itself.[8]

-

Terrestrial Microorganisms: Endophytic bacteria, such as Bacillus cereus, have been shown to produce pyrrole-2-carboxylic acid with notable antibacterial properties.[3] Soil-dwelling Streptomyces species are also known producers of this metabolite.[9]

-

Plants: Pyrrole-2-carboxaldehydes have been identified in various plant tissues, including roots, leaves, and seeds.[6] For instance, derivatives have been isolated from roasted chicory root and the fruits of Lycium Chinense.[6]

Workflow for Natural Product Discovery:

Caption: A generalized workflow for the discovery of novel pyrrole carboxylic acids from natural sources.

Synthetic Approaches: Designing and Building Novel Scaffolds

Synthetic chemistry offers the advantage of targeted design and the ability to generate structural diversity that may not be accessible in nature.

-

Sustainable Synthesis: Modern synthetic strategies are increasingly focused on sustainability. One such approach involves the reaction of primary amines with 3-hydroxy-2-pyrones, which can be derived from renewable sources, to yield N-substituted pyrrole carboxylic acid derivatives under mild conditions.[10] Another innovative route utilizes feedstocks from cellulose and chitin, such as D-glucosamine and pyruvic acid, to produce pyrrole-2-carboxylic acid.[11][12]

-

Classic Methodologies: The Paal-Knorr synthesis remains a cornerstone for pyrrole ring formation, reacting a 1,4-dicarbonyl compound with an amine.[10] Modifications to this method have been developed to overcome the often harsh reaction conditions.[10] Other established routes include the van Leusen Tosmic approach and the ketoester/glycine route for the synthesis of pyrrole-3-carboxylic acids.[13]

Table 1: Comparison of Synthetic Strategies

| Synthetic Route | Precursors | Key Advantages | Potential Challenges |

| From 3-Hydroxy-2-pyrones | 3-Hydroxy-2-pyrones, Primary amines | Sustainable, mild conditions, no catalyst required.[10] | Availability of substituted pyrones. |

| From Bio-feedstocks | D-glucosamine, Pyruvic acid | Utilizes renewable resources (cellulose, chitin).[11] | Reaction optimization for higher yields. |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Amines | Versatile and widely applicable.[10] | Often requires harsh acidic conditions.[10] |

| Van Leusen Tosmic Route | Substituted acrylic esters, Tosylmethylisocyanide (Tosmic) | Good for synthesizing pyrrole-3-carboxylic acids.[13] | Use of specialized reagents. |

Part 2: Isolation and Purification Protocols

The successful isolation of a target pyrrole carboxylic acid from a complex mixture is a critical step that relies on the strategic application of chromatographic techniques.

Initial Extraction and Sample Preparation

For natural product isolation, the initial step involves extracting the compounds of interest from the biological matrix.

Protocol 1: General Extraction from Microbial Culture

-

Culture Centrifugation: Centrifuge the microbial broth to separate the supernatant and the mycelia/cell pellet.

-

Solvent Extraction:

-

Extract the supernatant with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) three times.

-

Extract the cell pellet by sonication in a polar organic solvent (e.g., methanol or ethanol), followed by filtration and evaporation of the solvent.

-

-

Combine and Concentrate: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

Causality: The choice of solvent is dictated by the polarity of the target compounds. Pyrrole carboxylic acids, being amphoteric, may require a series of extractions with solvents of varying polarity to ensure complete recovery.

Chromatographic Separation Techniques

Chromatography is the cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

-

Column Chromatography: This is often the first step in purifying a crude extract. Silica gel is a common stationary phase for the separation of pyrrolizidine alkaloids and related compounds.[14] The choice of solvent system (mobile phase) is crucial for effective separation.[14]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is an indispensable tool for the final purification of pyrrole carboxylic acids.[15] It offers high resolution and is amenable to coupling with mass spectrometry for online analysis.

-

High-Speed Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can sometimes lead to irreversible adsorption of the sample. It has been successfully applied to the separation of pyrrolizidine alkaloids using a two-phase solvent system, such as chloroform and a potassium phosphate buffer.[16]

Protocol 2: Purification by Solid-Phase Extraction (SPE) and HPLC

-

SPE Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the crude extract (dissolved in an appropriate solvent) onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water) to remove highly polar impurities.

-

Elute the target compounds with a stronger solvent, such as methanol.[15]

-

-

RP-HPLC Purification:

-

Evaporate the SPE eluate to dryness and reconstitute in the initial mobile phase for HPLC.[15]

-

Inject the sample onto a C18 HPLC column.

-

Elute with a binary gradient, for example, water (with 0.1% formic acid) and acetonitrile.

-

Monitor the elution profile using a UV detector, as the pyrrole ring has a characteristic UV absorbance.[9]

-

Collect fractions corresponding to the peaks of interest.

-

Analyze the collected fractions for purity, often by LC-MS.

-

Workflow for Isolation and Purification:

Caption: A typical workflow for the isolation and purification of a target pyrrole carboxylic acid.

Part 3: Structural Characterization

Once a pure compound is isolated, its chemical structure must be unequivocally determined using a combination of spectroscopic techniques.

Spectroscopic Methodologies

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, providing valuable information about its substructures.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete structure of an organic molecule.

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule.[18]

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons (COSY), the direct correlation between protons and the carbons they are attached to (HSQC), and long-range correlations between protons and carbons (HMBC), which is crucial for piecing together the molecular skeleton.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For pyrrole carboxylic acids, characteristic absorption bands include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-H stretch of the pyrrole ring.[18][19][20]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The pyrrole ring system gives rise to characteristic UV absorption bands, which can be a useful diagnostic tool.[9][21]

Table 2: Key Spectroscopic Signatures for a Hypothetical Pyrrole Carboxylic Acid

| Technique | Observed Signal | Interpretation |

| HRMS | [M+H]⁺ ion at m/z corresponding to the calculated exact mass. | Confirms the molecular formula. |

| ¹H NMR | Signals in the aromatic region (pyrrole protons), a broad singlet (N-H), and a downfield singlet (COOH). | Reveals the proton environment. |

| ¹³C NMR | Signals for aromatic carbons, a signal >160 ppm for the carboxylic acid carbonyl.[18] | Identifies all unique carbon atoms. |

| IR | Broad band ~3000 cm⁻¹ (O-H), sharp band ~1700 cm⁻¹ (C=O), band ~3300 cm⁻¹ (N-H).[18][19] | Confirms the presence of key functional groups. |

The combined data from these techniques allows for the unambiguous assignment of the chemical structure of the newly isolated pyrrole carboxylic acid.

Conclusion

The discovery and isolation of novel pyrrole carboxylic acids is a multidisciplinary endeavor that combines principles of natural product chemistry, synthetic organic chemistry, and analytical science. A logical and systematic approach, from initial screening and targeted synthesis to meticulous purification and rigorous spectroscopic analysis, is paramount for success. The methodologies and insights provided in this guide serve as a foundational framework for researchers to confidently navigate this exciting field and unlock the therapeutic potential of this important class of heterocyclic compounds.

References

- University of Cambridge. (n.d.). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route.

- MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.

- PubMed. (1996, April 26). Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography.

- ACS Publications. (2022, September 12). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.

- PubMed. (n.d.). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds.

- Zeitschrift für Naturforschung. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.

- ResearchGate. (2025, August 7). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum.

- Sorbead India. (n.d.). Isolation of Pyrrolizidine Alkaloids.

- ResearchGate. (n.d.). N‐pyrrolyl carboxylic acid derivative and SAR activity.

- MDPI. (2022, May 14). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation.

- MDPI. (n.d.). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates.

- Taylor & Francis Online. (n.d.). Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug.

- Taylor & Francis Online. (n.d.). Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug.

- ResearchGate. (2023, November 15). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search.

- Bioaustralis Fine Chemicals. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from Bioaustralis Fine Chemicals website.

- PubMed. (2025, May 10). Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow.

- BfR. (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS.

- MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.

- ACS Applied Materials & Interfaces. (2021, July 13). Synthesis and Characterization of Poly(pyrrole-1-carboxylic acid) for Preconcentration and Determination of Rare Earth Elements and Heavy Metals in Water Matrices.

- ACS Publications. (n.d.). Synthesis, antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds.

- ACS Publications. (n.d.). Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum.

- MDPI. (n.d.). Marine Pyrrole Alkaloids.

- ResearchGate. (n.d.). Analysis of pyrrole-2-carboxylic acids in extracts of bacterial cultures by SRM.

- MedchemExpress.com. (n.d.). Pyrrole-2-carboxylic acid.

- EMBL-EBI. (n.d.). The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors.

- PMC. (n.d.). Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi.

- PubMed. (2008, June 1). The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors.

Sources

- 1. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Document: The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors. (CHEMBL1150329) - ChEMBL [ebi.ac.uk]

- 5. The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bioaustralis.com [bioaustralis.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. znaturforsch.com [znaturforsch.com]

- 14. column-chromatography.com [column-chromatography.com]

- 15. bfr.bund.de [bfr.bund.de]

- 16. Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. tandfonline.com [tandfonline.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The precise functionalization of the pyrrole ring dictates its biological activity and physical properties. Consequently, unambiguous structural elucidation is a critical step in the development of pyrrole-based compounds. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid. By synthesizing theoretical principles with practical, field-proven insights, this document serves as a comprehensive resource for the accurate characterization of this and structurally related molecules.

The Compound: Structure and Significance

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid is a multifunctionalized pyrrole derivative. Its structure incorporates a carboxylic acid, an aldehyde (formyl group), and a methyl group on the pyrrole ring. This specific arrangement of electron-withdrawing (formyl, carboxylic acid) and electron-donating (methyl) groups creates a unique electronic environment that is reflected in its spectroscopic signature. This compound serves as a versatile building block in organic synthesis, particularly for creating more complex bioactive molecules.[2]

To facilitate a clear discussion of the spectroscopic data, the following standardized numbering scheme will be used for the molecule.

Caption: IUPAC Numbering for 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[1] For a substituted pyrrole like the topic compound, both ¹H and ¹³C NMR provide definitive information about the position and electronic environment of each atom.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum is predicted to show distinct signals for each unique proton. The chemical shifts are heavily influenced by the electronic effects of the substituents on the aromatic pyrrole ring.[1]

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Key Insights |

|---|---|---|---|---|

| -COOH | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid typically appears far downfield and is often broad due to hydrogen bonding and chemical exchange.[3] |

| -CHO | 9.5 - 10.0 | Singlet | 1H | Aldehydic protons are highly deshielded by the anisotropic effect of the carbonyl group, resulting in a characteristic downfield shift. |

| N-H | 9.0 - 9.5 | Broad Singlet | 1H | The pyrrole N-H proton is deshielded and often exhibits a broad signal. Its chemical shift can be highly dependent on solvent and concentration. |

| H4 | 6.5 - 7.0 | Singlet | 1H | This is the sole proton directly attached to the pyrrole ring. Its chemical shift is influenced by the adjacent electron-withdrawing carboxylic acid and the C5-formyl group. |

| -CH₃ | 2.3 - 2.6 | Singlet | 3H | The methyl group at the C2 position is slightly deshielded by the aromatic ring, appearing in a region typical for methyl groups attached to an sp² carbon. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Due to the low natural abundance of the ¹³C isotope, a higher sample concentration is typically required for this analysis.[1] The spectrum will reveal a signal for each of the eight unique carbon atoms in the molecule. The chemical shifts of the pyrrole ring carbons can be predicted based on additive substituent effects.[4]

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Key Insights |

|---|---|---|

| -COOH | 165 - 175 | The carbonyl carbon of the carboxylic acid is found in the typical downfield region for this functional group.[3] |

| -CHO | 180 - 190 | The aldehydic carbonyl carbon is generally the most downfield signal in the spectrum. |

| C5 | ~140 | This carbon is attached to the electron-withdrawing formyl group, shifting it significantly downfield. |

| C2 | ~135 | Attached to the methyl group and adjacent to the nitrogen, this carbon's shift is influenced by both. |

| C3 | ~125 | This carbon is bonded to the carboxylic acid group. |

| C4 | ~115 | The only ring carbon attached to a hydrogen, its upfield shift relative to other ring carbons is expected. |

| -CH₃ | 12 - 16 | The methyl carbon appears in the typical aliphatic region of the spectrum. |

Experimental Protocol for NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR spectra.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1] DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).

Caption: Standardized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful and rapid technique for identifying the presence of specific functional groups, as different covalent bonds absorb infrared radiation at characteristic frequencies.[5]

The IR spectrum of 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid is expected to be dominated by features from the hydroxyl, amine, and carbonyl groups.

Key Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group & Vibration | Intensity & Shape | Causality and Expert Interpretation |

|---|---|---|---|

| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Strong, Very Broad | This exceptionally broad trough is the hallmark of a hydrogen-bonded carboxylic acid dimer.[3][6] It often overlaps with C-H stretching frequencies.[7] |

| ~3200 | N-H Stretch (Pyrrole) | Medium, Broad | The N-H stretch of the pyrrole ring is also subject to hydrogen bonding, leading to a broad absorption, which may be masked by the much broader O-H band. |

| ~1710 | C=O Stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch of a dimeric carboxylic acid is very intense and appears around 1710 cm⁻¹.[3] |

| ~1680 | C=O Stretch (Aldehyde) | Strong, Sharp | The aldehyde carbonyl stretch is also strong and sharp. Conjugation with the pyrrole ring lowers its frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[8] |

| 1320 - 1210 | C-O Stretch (Carboxylic Acid) | Medium | This peak arises from the carbon-oxygen single bond stretch within the carboxylic acid moiety.[9] |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal after analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid (Molecular Formula: C₈H₇NO₃), the exact molecular weight is 165.0426 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Proposed Fragment | Rationale for Fragmentation |

|---|---|---|

| 165 | [M]⁺˙ (Molecular Ion) | The parent ion, representing the intact molecule with one electron removed. |

| 148 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group is a common fragmentation pathway for carboxylic acids.[10] |

| 120 | [M - COOH]⁺ | Alpha-cleavage resulting in the loss of the entire carboxyl group as a radical.[10] This is often a prominent peak. |

| 136 | [M - CHO]⁺ | Loss of the formyl radical from the C5 position. |

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Experimental Protocol for Mass Spectrometry (EI-MS)

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system that confirms the identity and purity of the compound.

-

MS establishes the molecular weight (165 g/mol ).

-

IR confirms the presence of the key functional groups: carboxylic acid (broad O-H, C=O at ~1710 cm⁻¹), aldehyde (C=O at ~1680 cm⁻¹), and pyrrole N-H.

-

¹³C NMR verifies the presence of 8 unique carbons, including two carbonyls (acid and aldehyde) and the carbons of the substituted pyrrole ring.

-

¹H NMR confirms the specific proton environments, their connectivity (or lack thereof, as most signals are singlets), and their relative numbers through integration.

The convergence of these distinct datasets provides an unambiguous and trustworthy confirmation of the structure of 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid.

References

-

Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Retrieved from [Link]

-

Clark, J. (n.d.). Interpreting infra-red spectra. Chemguide. Retrieved from [Link]

-

Abraham, R. J., et al. (1976). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (6), 627-634. Retrieved from [Link]

-

Aschauer, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). University of Texas at Dallas. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Michigan State University. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 253870-02-9 [chemicalbook.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. echemi.com [echemi.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 5-Formyl-2-Methyl-1H-Pyrrole-3-Carboxylic Acid in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. Given the scarcity of publicly available empirical solubility data for this specific molecule, this document establishes a predictive solubility profile based on first principles of physical organic chemistry and analysis of its constituent functional groups. We further present detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate reliable data. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in various solvent systems to advance their work in synthesis, purification, and drug development.

Introduction: The Significance of Solubility

5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid belongs to a class of substituted pyrroles that are crucial intermediates in the synthesis of bioactive compounds, including kinase inhibitors used in oncology.[1][2] The utility of such an intermediate is fundamentally linked to its solubility. In drug discovery and development, solubility governs a multitude of critical processes:

-

Reaction Kinetics: The rate and completion of a chemical synthesis are dependent on the ability of reactants to dissolve and interact in a solvent medium.

-

Purification: Techniques like crystallization and chromatography rely on differential solubility to isolate the target compound from impurities.

-

Formulation: For a compound to be developed into a pharmaceutical product, its solubility in biocompatible solvents is a primary determinant of its delivery and bioavailability.

-

Screening and Assays: The preparation of stock solutions for high-throughput screening requires a solvent that can dissolve the compound at a high concentration without degradation.

Understanding the solubility of this molecule is, therefore, not an academic exercise but a practical necessity for its effective application.

Molecular Structure and Physicochemical Properties

The solubility behavior of a compound is dictated by its molecular structure. 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid possesses several functional groups that contribute to its overall polarity and capacity for intermolecular interactions.

Molecular Structure:

-

Carboxylic Acid (-COOH): This is the dominant polar feature. It can act as both a strong hydrogen bond donor (the hydroxyl H) and a hydrogen bond acceptor (the carbonyl O and hydroxyl O). This group imparts acidic properties, leading to dramatically increased solubility in basic aqueous solutions.[3]

-

Formyl Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor.

-

Pyrrole Ring (N-H): The secondary amine within the pyrrole ring is a hydrogen bond donor, contributing to interactions with polar solvents.[4]

-

Methyl Group (-CH₃): This aliphatic group is non-polar and contributes hydrophobic character.

The presence of multiple polar, hydrogen-bonding moieties suggests that the molecule will favor polar solvents over non-polar ones.

Predicted Physicochemical Properties While direct experimental data for the target compound is sparse, we can analyze data from its close structural analog, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, to inform our predictions.[5]

| Property | Predicted Value / Information | Source |

| Molecular Formula | C₈H₉NO₃ | [5] |

| Molecular Weight | 167.16 g/mol | [5] |

| Appearance | White to yellow-brown solid | [1][2] |

| Melting Point | ~283°C | [1] |

| XLogP3-AA (Predicted) | 0.8 | [5] |

| Hydrogen Bond Donor Count | 2 (from -COOH and N-H) | [5] |

| Hydrogen Bond Acceptor Count | 3 (from C=O, -OH, and C=O of formyl) | [5] |

| Aqueous Solubility | Slightly soluble in water | [2][6] |

The positive LogP value, while still low, indicates a slight preference for a lipophilic environment over water, which aligns with the qualitative description of being "slightly soluble in water".[2][6]

Predicted Solubility Profile

The principle of "like dissolves like" provides a robust framework for predicting solubility.[7] Based on the molecular structure analysis, the following profile is anticipated:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Moderate to High | Strong hydrogen bonding interactions between the solvent's -OH groups and the compound's -COOH, -CHO, and N-H groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Strong dipole-dipole interactions. These solvents are excellent hydrogen bond acceptors, readily interacting with the compound's -COOH and N-H donor sites. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The molecule's high polarity and hydrogen bonding capability are incompatible with the weak van der Waals forces offered by non-polar solvents.[8] |

| Aqueous Basic | 5% NaOH, 5% NaHCO₃ | Very High | The carboxylic acid is deprotonated to form a highly polar and water-soluble carboxylate salt. This is a classic acid-base reaction.[9] |

| Aqueous Acidic | 5% HCl | Low | The acidic solvent will suppress the ionization of the carboxylic acid group, offering no solubility advantage over pure water. |

Experimental Methodology for Solubility Determination

Trustworthy solubility data is generated through systematic and reproducible experimental protocols. We present two essential workflows: a qualitative classification scheme and a quantitative measurement method.

Protocol 1: Qualitative Solubility Classification

This method rapidly categorizes a compound based on its solubility in a sequence of solvents, providing critical insights into its functional groups.[10][11]

Objective: To classify the compound as a strong acid, weak acid, base, or neutral compound.

Materials:

-

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid

-

Test tubes and vortex mixer

-

Solvents: Deionized Water, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl

Procedure:

-

Water Solubility: Add ~20 mg of the compound to 1 mL of deionized water in a test tube. Vortex for 60 seconds. Observe. If soluble, the compound is highly polar.

-

5% NaOH Test: If insoluble in water, use a fresh sample and add 1 mL of 5% NaOH solution. Vortex. If it dissolves, an acidic functional group is present.[9]

-

5% NaHCO₃ Test: If soluble in NaOH, use a fresh sample and add 1 mL of 5% NaHCO₃. Vortex. Solubility in this weak base indicates a strong acid, such as a carboxylic acid.[9] Phenols are typically not acidic enough to dissolve in bicarbonate solution.

-

5% HCl Test: If the compound is insoluble in water and basic solutions, test its solubility in 1 mL of 5% HCl. Solubility indicates the presence of a basic group, such as an amine.[11]

Causality and Interpretation:

-

Solubility in NaOH but not NaHCO₃ would suggest a weak acid like a phenol.

-

Solubility in both NaOH and NaHCO₃ strongly confirms the presence of a carboxylic acid.

-

Insolubility in all aqueous test solvents indicates a neutral compound with low polarity.

Diagram: Qualitative Solubility Workflow The following diagram illustrates the decision-making logic of this protocol.

Caption: Workflow for the quantitative shake-flask method.

Key Factors Influencing Solubility

Several physical parameters can significantly alter solubility, and controlling them is essential for reproducible results.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the crystal lattice energy and favors the dissolution process. [7][12]* pH: As a carboxylic acid, the solubility of this compound in aqueous media is highly pH-dependent. At pH values significantly below its pKa, it will be in its neutral, less soluble form. At pH values above its pKa, it will be in its ionized, highly soluble carboxylate form.

-

Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible under standard laboratory conditions. [12]

Conclusion and Recommendations

For researchers, it is imperative to experimentally verify these predictions. The qualitative protocol provided offers a rapid method to confirm the compound's acidic nature, while the quantitative shake-flask method is the gold standard for generating precise data for use in reaction optimization, purification, and formulation.

References

- BIOSYNCE. (2025). What is the solubility of pyrrole in different solvents?

- Guidechem. (n.d.). 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid 253870-02-9.

- ChemicalBook. (n.d.). 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 253870-02-9.

- Unknown. (n.d.).

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubChem. (n.d.). 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid.

- ChemicalBook. (n.d.). 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

- Quora. (2018).

- PubChem. (n.d.). Pyrrole.

- MDPI. (2022).

- Michigan State University. (n.d.). Carboxylic Acid Reactivity.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 253870-02-9 [chemicalbook.com]

- 3. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 4. mdpi.com [mdpi.com]

- 5. 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | C8H9NO3 | CID 11073792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid CAS#: 253870-02-9 [m.chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. quora.com [quora.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. biosynce.com [biosynce.com]

potential therapeutic targets of 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid derivatives

An In-Depth Technical Guide

A Senior Application Scientist's Guide to the Therapeutic Potential of 5-formyl-2-methyl-1H-pyrrole-3-carboxylic Acid Derivatives in Kinase Inhibition

Introduction

In the landscape of modern medicinal chemistry, the identification of privileged scaffolds that can serve as foundational blueprints for drug design is of paramount importance. The 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid moiety represents one such critical pharmacophore. While not typically a therapeutic agent in its own right, this heterocyclic compound is a cornerstone in the synthesis of potent and clinically significant kinase inhibitors. Its true therapeutic potential is realized when it is incorporated into larger molecular architectures designed to target specific protein kinases, which are pivotal in cancer pathogenesis.

This technical guide delves into the potential therapeutic targets of drugs derived from the 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid scaffold. We will primarily focus on the well-established targets of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor that prominently features this pyrrole core. Through this lens, we will explore the relevant signaling pathways, provide detailed experimental protocols for target validation, and offer insights into the structure-activity relationships that underscore the importance of this scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their own discovery programs.

The Pyrrole Core: A Key to Kinase Inhibition

The 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid scaffold serves as a crucial intermediate in the synthesis of a class of drugs known as indolin-2-one kinase inhibitors. The most notable example is Sunitinib (marketed as Sutent), which is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). The pyrrole moiety is not merely a passive linker; its specific chemical features are integral to the molecule's ability to bind effectively to the ATP-binding pocket of various kinases.

The synthesis of Sunitinib malate involves the condensation of 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid with an oxindole derivative. This modular synthesis allows for the generation of a library of analogs for structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity against a panel of kinases.

Primary Therapeutic Targets and Signaling Pathways

Sunitinib and related compounds are multi-targeted inhibitors, meaning they act on several kinases simultaneously. This promiscuity can be advantageous, as it allows the drug to disrupt multiple oncogenic signaling pathways at once. The primary targets are receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and cell proliferation.

Key Kinase Targets:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR1, VEGFR2, and VEGFR3. These receptors are critical for angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. Inhibition of VEGFRs effectively chokes off the tumor's blood supply.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR-α and PDGFR-β are involved in tumor growth, angiogenesis, and metastasis. Their inhibition contributes to the anti-tumor effects of Sunitinib.

-

Stem Cell Factor Receptor (c-KIT): This receptor is a key driver in many gastrointestinal stromal tumors. Sunitinib's potent inhibition of c-KIT is the basis for its use in imatinib-resistant GIST.

-

Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target.

-

Colony-Stimulating Factor 1 Receptor (CSF-1R): This receptor is involved in the regulation of macrophages, which can contribute to the tumor microenvironment.

-

Rearranged during Transfection (RET): Mutations in the RET proto-oncogene are associated with certain types of thyroid cancer.

The simultaneous inhibition of these kinases disrupts the signaling cascades that promote tumor growth, survival, and angiogenesis.

Caption: Simplified signaling pathways inhibited by Sunitinib.

Quantitative Data on Kinase Inhibition

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the reported IC50 values for Sunitinib against some of its key targets.

| Kinase Target | IC50 (nM) | Disease Relevance |

| VEGFR2 (KDR) | 9 | Angiogenesis |

| PDGFRβ | 2 | Angiogenesis, Tumor Growth |

| c-KIT | 4 | Gastrointestinal Stromal Tumors |

| FLT3 | 1 | Acute Myeloid Leukemia |

| RET | 13 | Thyroid Cancer |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Target Validation

Validating the therapeutic potential of novel derivatives of 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid requires a robust and systematic approach. The following are key experimental workflows to characterize the activity of these compounds.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of a compound against a panel of purified kinases.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Dilute the compound to various concentrations in assay buffer.

-

Prepare a solution of the purified kinase and its specific substrate (e.g., a synthetic peptide).

-

Prepare a solution of ATP, typically at its Km concentration for the specific kinase.

-

-

Assay Procedure (Example using a luminescence-based assay like Kinase-Glo®):

-

Add the kinase, substrate, and test compound to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luciferase-based reagent. The amount of light produced is inversely proportional to the kinase activity.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Phosphorylation Assay

Objective: To assess the ability of a compound to inhibit the phosphorylation of a target kinase and its downstream effectors in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a cell line that expresses the target kinase (e.g., HUVECs for VEGFR2, GIST-T1 for c-KIT).

-

Starve the cells of serum to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of the test compound for a defined period.

-

Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2, SCF for c-KIT) to activate the kinase.

-

-

Protein Extraction and Analysis:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2) and a downstream effector (e.g., anti-phospho-ERK).

-

Also, probe for the total amount of each protein as a loading control.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total proteins.

-

Normalize the phosphorylated protein signal to the total protein signal.

-

Determine the concentration of the compound that inhibits phosphorylation by 50% (IC50).

-

Conclusion and Future Directions

The 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid scaffold is a validated and highly valuable starting point for the development of potent kinase inhibitors. Its role as a key component of Sunitinib highlights its potential for generating drugs that target critical signaling pathways in oncology. Future research in this area could focus on several key aspects:

-

Improving Selectivity: While the multi-targeted nature of Sunitinib is beneficial in some contexts, it is also associated with off-target toxicities. Synthesizing new derivatives of the pyrrole scaffold could lead to inhibitors with a more refined selectivity profile, potentially reducing side effects.

-

Overcoming Resistance: Tumors can develop resistance to kinase inhibitors through secondary mutations in the target kinase or activation of bypass signaling pathways. Novel pyrrole derivatives could be designed to inhibit these resistant forms of the kinases.

-

Expanding to New Targets: The versatility of the pyrrole scaffold could be leveraged to design inhibitors against other kinase families implicated in a wider range of diseases, including inflammatory disorders and neurodegenerative conditions.